![molecular formula C22H28N2O B4878818 N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide](/img/structure/B4878818.png)
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Overview
Description
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or targets in cells. In the case of its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide is thought to bind to zinc ions and undergo a conformational change that results in fluorescence. In the case of its potential as an anticancer agent, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the case of its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to be non-toxic and highly specific for zinc ions, making it a valuable tool for studying the role of zinc in biological systems. In the case of its potential as an anticancer agent, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have cytotoxic effects on cancer cells, with minimal toxicity to normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide in lab experiments include its high selectivity and sensitivity for zinc ions, its potential as an anticancer agent, and its non-toxicity in certain applications. However, limitations include the need for high purity N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide, the potential for off-target effects in certain applications, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide. One area of interest is the development of new applications for N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide as a fluorescent probe, such as for the detection of other metal ions or for imaging in vivo. Another area of interest is the optimization of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide as an anticancer agent, such as through the development of prodrugs or combination therapies. Further research is also needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide and its potential off-target effects.
Scientific Research Applications
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of zinc ions in biological systems. N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying the role of zinc in biological processes. In addition to its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-17-9-8-10-18(4-2)21(17)23-22(25)19-11-13-20(14-12-19)24-15-6-5-7-16-24/h8-14H,3-7,15-16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNOJAFGPUBBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-4-(piperidin-1-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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